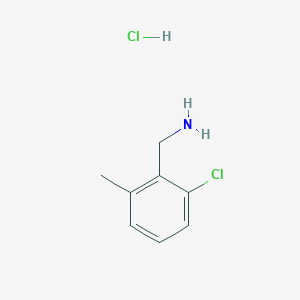

(2-Chloro-6-methylphenyl)methanamine hydrochloride

Description

BenchChem offers high-quality (2-Chloro-6-methylphenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-6-methylphenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H11Cl2N |

|---|---|

Molecular Weight |

192.08 g/mol |

IUPAC Name |

(2-chloro-6-methylphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-2-4-8(9)7(6)5-10;/h2-4H,5,10H2,1H3;1H |

InChI Key |

SEWQLVWSQWYRIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)CN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Chloro-6-methylphenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Chloro-6-methylphenyl)methanamine hydrochloride, a key chemical intermediate in modern pharmaceutical synthesis. We will delve into its chemical identity, synthesis methodologies, analytical characterization, principal applications, and essential safety protocols. This document is intended to serve as a practical resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Physicochemical Properties

(2-Chloro-6-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative. Its hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it suitable for a variety of synthetic applications.

Identifiers

| Identifier | Value |

| CAS Number | 1314979-09-3[1] |

| Molecular Formula | C₈H₁₁Cl₂N[1] |

| Molecular Weight | 192.09 g/mol [1] |

| IUPAC Name | (2-chloro-6-methylphenyl)methanamine;hydrochloride |

| InChI | 1S/C8H10ClN.ClH/c1-6-3-2-4-8(9)7(6)5-10;/h2-4H,5,10H2,1H3;1H[1] |

| InChIKey | SEWQLVWSQWYRIT-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=C(C(=CC=C1)Cl)CN.Cl |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Powder/Solid | [1] |

| Appearance | Off-white | [2] |

| Solubility | Soluble in water | [2] |

| Storage Temperature | Room Temperature | [1] |

Synthesis of (2-Chloro-6-methylphenyl)methanamine

The synthesis of (2-Chloro-6-methylphenyl)methanamine, the free base of the hydrochloride salt, is a critical process for its application as a synthetic intermediate. A common and efficient route involves the reduction of a nitrile or a reductive amination of an aldehyde. A representative synthesis pathway starting from 2-chloro-6-methylbenzonitrile is outlined below.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylbenzylamine is a substituted aromatic amine that serves as a valuable building block in the synthesis of a variety of organic molecules. Its unique substitution pattern, featuring a chlorine atom and a methyl group ortho to the aminomethyl substituent, imparts specific steric and electronic properties that are of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification strategies to biological activity and formulation of final products. This guide provides a comprehensive overview of the known physicochemical characteristics of 2-chloro-6-methylbenzylamine, details experimental methodologies for their determination, outlines synthetic approaches, and discusses essential safety and handling protocols.

Chemical and Physical Properties

A foundational aspect of utilizing any chemical compound is a clear understanding of its intrinsic physical and chemical properties. These parameters dictate its behavior in various environments and are crucial for designing experiments and interpreting results.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₀ClN | [1][2] |

| Molecular Weight | 155.62 g/mol | [1][2] |

| CAS Number | 57264-46-7 | [1] |

| Appearance | Solid (form not specified) | [3] |

| Boiling Point | 110-112 °C at 15 mmHg | [4] |

| Density | 1.13 g/cm³ | [4] |

| Refractive Index (n²⁰/D) | 1.559 | [4] |

Solubility

The solubility of 2-chloro-6-methylbenzylamine in various solvents is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative solubility data is scarce, the general solubility behavior can be inferred from its structure and comparison with similar molecules like benzylamine. It is expected to be miscible with many organic solvents and have some solubility in water.[5][6]

Expected Solubility Profile:

-

Water: Slightly soluble. The presence of the polar amine group allows for hydrogen bonding with water, but the aromatic ring and chloro- and methyl- substituents contribute to its hydrophobicity.

-

Alcohols (Methanol, Ethanol): Soluble. These polar protic solvents can solvate both the polar amine group and the nonpolar aromatic ring.

-

Ethers (Diethyl Ether): Soluble. The nonpolar character of the ether can accommodate the aromatic portion of the molecule.

-

Chlorinated Solvents (Dichloromethane, Chloroform): Soluble. "Like dissolves like" principle suggests good solubility in these solvents.

-

Apolar Solvents (Hexane, Toluene): Moderately soluble to soluble. The aromatic ring enhances solubility in these nonpolar solvents.

Acidity/Basicity (pKa)

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of 2-chloro-6-methylbenzylamine is available from the NIST WebBook.[1] Key expected vibrational frequencies include:

-

N-H stretch: Around 3300-3400 cm⁻¹ (two bands for a primary amine).

-

C-H stretch (aromatic): Around 3000-3100 cm⁻¹.

-

C-H stretch (aliphatic): Around 2850-2960 cm⁻¹.

-

C=C stretch (aromatic): Around 1450-1600 cm⁻¹.

-

C-N stretch: Around 1020-1250 cm⁻¹.

-

C-Cl stretch: Around 600-800 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2-chloro-6-methylbenzylamine is also available from the NIST WebBook.[1] The expected fragmentation pattern would include:

-

Molecular Ion (M⁺): A peak at m/z 155, with an M+2 peak at m/z 157 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

-

Base Peak: Often the tropylium ion or a related fragment resulting from benzylic cleavage.

-

Other Fragments: Loss of NH₂, CH₂NH₂, and fragments characteristic of the substituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted):

-

Aromatic protons (3H): Multiplet in the range of δ 7.0-7.4 ppm.

-

Benzylic protons (-CH₂-): Singlet around δ 3.8-4.0 ppm.

-

Amine protons (-NH₂): Broad singlet, chemical shift can vary depending on solvent and concentration, typically δ 1.5-2.5 ppm.

-

Methyl protons (-CH₃): Singlet around δ 2.3-2.5 ppm.

¹³C NMR (predicted):

-

Aromatic carbons (6C): Peaks in the range of δ 125-140 ppm. The carbons attached to the chlorine and methyl groups will have distinct chemical shifts.

-

Benzylic carbon (-CH₂-): Peak around δ 45-50 ppm.

-

Methyl carbon (-CH₃): Peak around δ 18-22 ppm.

Synthesis of 2-Chloro-6-methylbenzylamine

Substituted benzylamines are commonly synthesized through two main pathways: the reduction of benzonitriles and the reductive amination of benzaldehydes.[11] The choice of method often depends on the availability of starting materials and the nature of the substituents on the aromatic ring.

Reduction of 2-Chloro-6-methylbenzonitrile

This is a common and effective method for the synthesis of benzylamines.[11]

Figure 1: Synthesis of 2-chloro-6-methylbenzylamine by reduction of the corresponding benzonitrile.

Experimental Protocol (Representative):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry aprotic solvent like diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloro-6-methylbenzonitrile in the same dry solvent to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

-

Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-chloro-6-methylbenzylamine by distillation under reduced pressure or by column chromatography.[11]

Reductive Amination of 2-Chloro-6-methylbenzaldehyde

Reductive amination is a versatile one-pot reaction that is widely used for the synthesis of amines.[12][13]

Figure 2: Synthesis of 2-chloro-6-methylbenzylamine via reductive amination of the corresponding benzaldehyde.

Experimental Protocol (Representative):

-

Dissolve 2-chloro-6-methylbenzaldehyde in a suitable solvent, such as methanol or ethanol.[14]

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ over Pd/C). The pH of the reaction is often controlled to be mildly acidic to facilitate imine formation without significantly reducing the aldehyde.[14]

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work up the reaction by removing the solvent under reduced pressure, followed by an acid-base extraction to isolate the amine.

-

Purify the product by distillation or chromatography as described above.

Analytical Methodologies

The purity and identity of 2-chloro-6-methylbenzylamine can be determined using a variety of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like benzylamines.[15][16] It allows for the separation of the target compound from impurities and provides mass spectral data for identification.

General GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[17]

-

Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5MS or equivalent) and coupled to a mass spectrometer.[16]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to elute the compound.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion (e.g., 200).

-

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the analysis of benzylamines, particularly for non-volatile impurities or when derivatization is not desired.[18][19]

General HPLC Protocol:

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

-

Instrumentation: Use an HPLC system with a suitable detector (e.g., UV-Vis at 254 nm).

-

HPLC Conditions:

-

Column: A reversed-phase column, such as a C18, is typically used.[19]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact ratio will depend on the specific column and desired retention time.[18]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or slightly elevated (e.g., 25-30 °C).

-

Safety and Handling

As a chlorinated aromatic amine, 2-chloro-6-methylbenzylamine should be handled with appropriate safety precautions.[20][21]

Figure 3: A general workflow for the safe handling of 2-chloro-6-methylbenzylamine.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat when handling this compound.[20]

-

Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[22]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[23]

Conclusion

2-Chloro-6-methylbenzylamine is a versatile chemical intermediate with a distinct set of physicochemical properties. This guide has provided a detailed overview of its known characteristics, including its physical constants, solubility profile, and spectroscopic data. Furthermore, established synthetic routes and analytical methodologies have been outlined to aid researchers in its preparation and characterization. By adhering to the described safety and handling protocols, scientists and drug development professionals can confidently and safely utilize this compound in their research endeavors, paving the way for new discoveries in various scientific fields.

References

-

SIELC Technologies. (n.d.). Separation of 2-Chloro-N-methyl-6-nitrobenzylamine on Newcrom R1 HPLC column. Retrieved from [Link]

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine and Other Substituted Benzylamines.

-

Cheméo. (n.d.). Chemical Properties of 2-Chloro-6-methylbenzylamine (CAS 57264-46-7). Retrieved from [Link]

- BenchChem. (2025). Application Note and Protocol for the GC-MS Analysis of 4-Isopropylbenzylamine.

-

Royal Society of Chemistry. (n.d.). d3cy01635h1.pdf. Retrieved from [Link]

- BenchChem. (2025).

-

Office of Scientific and Technical Information. (2023, April 19). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from [Link]

-

Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

- Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

-

National Institute of Standards and Technology. (n.d.). 2-Chloro-6-methylbenzylamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (n.d.). 2-Amino-6-chloro-N-methylbenzamide. Retrieved from [Link]

-

PubMed Central. (2025, October 17). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Preparation of Benzylamine by Highly Selective Reductive Amination of Benzaldehyde Over Ru on an Acidic Activated Carbon Support as the Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination.

- Alkyl Amines Chemicals Limited. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.

-

FooDB. (2010, April 8). Showing Compound Benzylamine (FDB012059). Retrieved from [Link]

-

AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the.... Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Stenutz. (n.d.). 2-chloro-6-methylbenzylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylbenzylamine. In PubChem. Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (2025, August 30). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-Chloro-6-nitrophenyl)methanamine.

- European Patent Office. (1981, April 1).

-

United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

- ElectronicsAndBooks. (n.d.). A New Synthetic Route for Preparation of 2-Chloro-6-fluoro-benzonitrile and 2-Chloro-6-fluorobenzoic Acid.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 2-Chloro-6-nitronaphthalene and its Analogs in Organic Solvents.

-

California State University, Northridge. (n.d.). EXPERIMENT 7 - Resolution of α-Methylbenzylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC identification of different enantiomers. A HPLC analysis of (R)-α-methylbenzylamine and (S). Retrieved from [Link]

- Park, K. (n.d.). A Study of the Liquid and Solvent Properties of Optically Active and Racemic r-Methylbenzylamine.

-

PubChemLite. (2025). 2-chloro-6-methylbenzylamine (C8H10ClN). Retrieved from [Link]

- Williams, R. (2022, April 7).

- Williams, R. (n.d.).

-

University of Calgary. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

Sources

- 1. 2-Chloro-6-methylbenzylamine [webbook.nist.gov]

- 2. 2-chloro-6-methylbenzylamine [stenutz.eu]

- 3. 2-Chloro-6-methyl-N-phenylbenzamide | 1386861-46-6 [sigmaaldrich.com]

- 4. 2-Chloro-6-methylbenzylamine (CAS 57264-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 溶剂混溶性表 [sigmaaldrich.com]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. 2-Methylbenzylamine | C8H11N | CID 6993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methylbenzylamine(89-93-0) 13C NMR spectrum [chemicalbook.com]

- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. osti.gov [osti.gov]

- 17. uoguelph.ca [uoguelph.ca]

- 18. Separation of 2-Chloro-N-methyl-6-nitrobenzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. benchchem.com [benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. diplomatacomercial.com [diplomatacomercial.com]

- 23. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Structure Elucidation of (2-Chloro-6-methylphenyl)methanamine HCl: A Comprehensive Technical Guide

Executive Summary

Establishing the absolute regiochemistry of small-molecule building blocks is a critical quality gate in drug development. For (2-Chloro-6-methylphenyl)methanamine hydrochloride (also known as 2-chloro-6-methylbenzylamine HCl), the primary analytical challenge lies in unambiguously proving the orthogonal placement of the chloro and methyl groups relative to the methanamine moiety.

This technical guide outlines a self-validating analytical framework. By synthesizing High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a closed-loop validation system where no single structural claim relies on isolated data.

Strategic Framework for Self-Validating Elucidation

A rigorous structure elucidation cannot merely list spectral peaks; it must establish causality between the physical molecule and the instrumental response. The workflow below illustrates our orthogonal approach, aligning with the rigorous standards set by the1[1].

Fig 1: Orthogonal analytical workflow for self-validating structure elucidation.

Rationale for Hydrochloride Salt Formulation

Analyzing the compound as an HCl salt rather than a free base is a deliberate experimental choice. Primary benzylamines as free bases are highly susceptible to atmospheric oxidation and carbamate formation (via reaction with CO₂). The HCl salt locks the amine in a protonated state ( −NH3+ ), ensuring chemical stability. Furthermore, the localized positive charge alters the electron density of the adjacent benzylic CH2 , shifting its NMR signal downfield and preventing spectral overlap with aliphatic impurities.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Choice: Electrospray Ionization (ESI) is selected as a soft ionization technique to preserve the pseudo-molecular ion [M+H]+ without inducing excessive fragmentation, which is a standard protocol for substituted benzylamines[2].

The free base has a molecular formula of C8H10ClN . The theoretical exact mass for the protonated species [M+H]+ is 156.0575 Da .

-

Isotope Pattern Validation: The presence of the single chlorine atom is unambiguously confirmed by the isotopic distribution. The mass spectrum will exhibit a base peak at m/z 156.0575 ( 35Cl ) and an M+2 peak at m/z 158.0545 ( 37Cl ) in a characteristic 3:1 intensity ratio . This acts as the first self-validating checkpoint: the exact mass confirms the atomic composition, while the isotope ratio validates the halogen identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1D NMR provides an inventory of the atoms, 2D NMR is required to prove their connectivity[3][4].

Solvent Selection

Deuterated dimethyl sulfoxide (DMSO- d6 ) is the solvent of choice. Unlike D2O , which readily exchanges with labile protons, strictly anhydrous DMSO- d6 allows for the observation of the broad −NH3+ signal (~8.4 ppm). Observing this signal is critical to confirm the protonation state of the formulated salt.

1D NMR Signatures

-

1 H NMR: The spectrum features a distinct 3H singlet at ~2.4 ppm (aromatic methyl) and a 2H broad singlet at ~4.1 ppm (benzylic CH2 ). The downfield shift of the benzylic protons is driven by the electron-withdrawing nature of both the ortho-chloro group and the adjacent ammonium ion.

-

13 C NMR: Six distinct aromatic carbon signals confirm the asymmetry of the substituted ring, ruling out symmetrical isomers (e.g., 2,6-dichloro or 2,6-dimethyl derivatives)[5].

2D NMR: HMBC as the Regiochemical Linchpin

Heteronuclear Multiple Bond Correlation (HMBC) is optimized to detect 2J and 3J carbon-proton couplings. To prove the 2-chloro-6-methyl substitution pattern, we must link the benzylic CH2 and the aromatic CH3 to the same aromatic ring system.

Fig 2: Key HMBC correlations. The shared 3J correlations to C1 and C6 definitively establish the 1,2,6-trisubstitution pattern.

Experimental Protocols

Protocol A: HRMS (ESI+) Acquisition

-

Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

-

Dilution: Vortex for 30 seconds. Dilute the stock solution 1:100 in the same solvent system to prevent detector saturation and ion suppression.

-

Instrument Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix in positive ion mode to achieve a mass accuracy of < 2 ppm.

-

Injection: Inject 5 µL of the diluted sample directly into the ESI source via a syringe pump at a flow rate of 10 µL/min.

-

Data Acquisition: Acquire spectra in positive mode over a mass range of m/z 50 to 500. Extract the exact mass and analyze the isotopic distribution.

Protocol B: 1D and 2D NMR Acquisition

-

Sample Preparation: Weigh exactly 15.0 mg of the HCl salt. Dissolve completely in 0.6 mL of DMSO- d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube.

-

Tuning and Matching: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform automatic tuning, matching, and shimming on the deuterium lock signal.

-

1 H NMR Acquisition: Acquire using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2.0 s.

-

13 C NMR Acquisition: Acquire using a power-gated decoupling sequence (zgpg30), minimum 1024 scans, and D1 of 2.0 s.

-

2D HMBC Acquisition: Acquire the 1 H- 13 C HMBC spectrum optimized for long-range couplings ( J = 8 Hz). Use 256 t1 increments and 32 scans per increment.

-

Processing: Fourier transform, phase correct, and baseline correct all spectra. Reference chemical shifts to TMS (0.00 ppm).

Quantitative Data Synthesis

The following tables summarize the representative NMR assignments that form the basis of the structural proof.

Table 1: 1 H NMR Assignments (500 MHz, DMSO- d6 )

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Ar- CH3 | 2.41 | Singlet (s) | 3H | C6-Methyl |

| Ar- CH2 -N | 4.15 | Broad Singlet (br s) | 2H | Benzylic Protons |

| Ar-H (C3, C4, C5) | 7.20 - 7.35 | Multiplet (m) | 3H | Aromatic Protons |

| - NH3+ | 8.45 | Broad Singlet (br s) | 3H | Ammonium Protons |

Table 2: 13 C NMR Assignments (125 MHz, DMSO- d6 )

| Position | Chemical Shift (ppm) | Type | Assignment / Connectivity |

| Ar- CH3 | 19.5 | CH3 | C6-Methyl |

| Ar- CH2 -N | 39.2 | CH2 | Benzylic Carbon |

| Ar-C (C3, C4, C5) | 127.5, 128.8, 130.1 | CH | Aromatic CH |

| Ar-C (C1) | 131.5 | C (Quat) | C1 (Attached to CH2 ) |

| Ar-C (C2) | 134.2 | C (Quat) | C2 (Attached to Cl) |

| Ar-C (C6) | 138.7 | C (Quat) | C6 (Attached to CH3 ) |

References

- Guidelines for Characterization of Organic Compounds Source: ACS Publications URL

- Elucidating the Structure of 3,4-Dichlorobenzylamine: A Technical Guide Source: Benchchem URL

- Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning Source: PMC - NIH URL

- Source: organic-chemistry.

- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy Source: Chemistry LibreTexts URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Book Review: Structure Elucidation by NMR in Organic Chemistry - Eberhard Breitmaier [organic-chemistry.org]

Chemoselective Synthesis of 2-Chloro-6-methylbenzylamine: A Technical Guide

Executive Summary

2-Chloro-6-methylbenzylamine (CAS: 57264-46-7) is a highly versatile ortho-disubstituted benzylic amine utilized extensively as a building block in pharmaceutical synthesis, agrochemical development, and advanced C–H functionalization methodologies [2], [3]. The presence of both a halogen (chloro) and an alkyl (methyl) group at the ortho positions creates a sterically hindered environment that presents unique challenges during synthesis. This whitepaper details the mechanistic rationale, comparative route analysis, and field-proven experimental protocols for the chemoselective preparation of this compound.

Retrosynthetic Analysis & Mechanistic Rationale

The most direct and commercially viable retrosynthetic disconnection for 2-chloro-6-methylbenzylamine leads back to 2-chloro-6-methylbenzonitrile . The transformation requires the reduction of the nitrile (–C≡N) to a primary amine (–CH₂NH₂).

However, the presence of the aryl chloride introduces a critical chemoselectivity challenge: hydrodehalogenation .

-

Catalytic Hydrogenation (H₂ / Pd/C): Palladium-catalyzed hydrogenation is highly efficient for nitrile reduction but is notorious for oxidative insertion into aryl C–Cl bonds, leading to the loss of the chloro substituent.

-

Nucleophilic Hydrides (LiAlH₄): Lithium aluminum hydride (LAH) is a powerful nucleophilic reducing agent. While it successfully reduces nitriles, aggressive heating can trigger unwanted hydrodehalogenation or over-reduction side reactions.

-

Electrophilic Hydrides (BH₃·SMe₂): Borane-dimethyl sulfide (BMS) acts via electrophilic activation. The electron-deficient boron coordinates with the lone pair of the nitrile nitrogen, facilitating hydride transfer. Because borane does not readily insert into aryl-halide bonds, it provides near-perfect chemoselectivity, preserving the aryl chloride intact [1].

Decision tree illustrating chemoselectivity challenges in reducing halogenated benzonitriles.

Quantitative Route Comparison

To guide process chemistry decisions, the following table summarizes the performance of various reduction methodologies for converting 2-chloro-6-methylbenzonitrile to 2-chloro-6-methylbenzylamine.

| Reducing Agent | Chemoselectivity (Aryl-Cl Retention) | Typical Yield | Scalability | Safety & Handling Profile |

| Borane-Dimethyl Sulfide (BMS) | Excellent | 85–92% | High | Moderate (Stench, flammable gas evolution) |

| Lithium Aluminum Hydride (LAH) | Moderate | 60–75% | Low-Medium | High Risk (Pyrophoric, violent aqueous quench) |

| Raney Nickel / H₂ (High Pressure) | Good | 70–80% | Medium | Moderate (Pyrophoric catalyst, requires autoclave) |

| Palladium on Carbon (Pd/C) / H₂ | Poor | < 20% | High | Moderate (Catalyst fire hazard, severe dehalogenation) |

Primary Synthesis Route: Borane-Mediated Reduction

The optimal route utilizes Borane-Dimethyl Sulfide (BMS) in anhydrous Tetrahydrofuran (THF). This method has been validated in literature for the preparation of N-Boc protected derivatives of 2-chloro-6-methylbenzylamine [1].

Mechanistic Workflow

The reaction proceeds through a stable borane-amine complex. A critical, often-overlooked step in this synthesis is the acidic methanolysis required during the workup. Unlike LAH reductions which are quenched with water, borane-amine adducts are highly stable. Refluxing with methanolic HCl is mandatory to break the B–N coordination bond and liberate the free amine.

Workflow for the chemoselective BMS reduction of 2-chloro-6-methylbenzonitrile.

Step-by-Step Experimental Protocol

Note: This protocol constitutes a self-validating system. Visual cues (gas evolution, dissolution) are embedded to confirm reaction progress.

Reagents Required:

-

2-Chloro-6-methylbenzonitrile (1.0 eq)

-

Borane-dimethyl sulfide complex (2.0 M in THF, 2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrochloric acid (6 M aqueous)

-

Sodium hydroxide (20% aqueous solution)

Procedure:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet. Flush with N₂ for 15 minutes.

-

Substrate Dissolution: Dissolve 2-chloro-6-methylbenzonitrile (10.0 g, 65.9 mmol) in anhydrous THF (100 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

-

Borane Addition: Syringe in BH₃·SMe₂ (2.0 M in THF, 82.4 mL, 164.8 mmol) dropwise over 30 minutes. Causality check: Slow addition controls the exothermic release of dimethyl sulfide gas.

-

Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (approx. 65 °C) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1); the nitrile spot should completely disappear.

-

Adduct Cleavage (Critical Step): Cool the reaction to 0 °C. Carefully quench by dropwise addition of Methanol (30 mL). Observation: Vigorous bubbling (H₂ gas) will occur as excess borane is destroyed. Once bubbling subsides, add 6 M HCl (40 mL) and heat the mixture to reflux for 1 hour to destroy the stable borane-amine complex.

-

Workup & Freebasing: Concentrate the mixture in vacuo to remove THF and MeOH. Wash the remaining acidic aqueous layer with Diethyl Ether (2 × 50 mL) to remove non-basic impurities.

-

Isolation: Cool the aqueous layer to 0 °C and basify to pH > 12 using 20% aqueous NaOH. Extract the liberated free amine with Dichloromethane (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-chloro-6-methylbenzylamine as a pale yellow oil (Typical yield: 8.7 g, 85%).

Physicochemical Properties & Safety Handling

When handling 2-chloro-6-methylbenzylamine, strict safety protocols must be observed due to its caustic nature.

-

Physical State: Liquid (Appearance varies from colorless to pale yellow)

-

Boiling Point: 110–112 °C at 15 mmHg [3]

-

Density: 1.13 g/cm³ [3]

-

Hazard Classification: Xi (Irritant), Corrosive. Risk statements 34 (Causes burns) and 41 (Risk of serious damage to eyes) [3].

-

Storage: The compound is air-sensitive and prone to atmospheric carbon dioxide absorption (forming carbamate salts). It must be stored under an inert atmosphere (Argon or N₂) at 2–8 °C [3].

References

-

Clark, C. G., et al. "Heteroatom-directed lateral lithiation: synthesis of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines." Canadian Journal of Chemistry. Available at:[Link]

-

Li, S., et al. "Overcoming the Limitations of γ- and δ-C–H Arylation of Amines through Ligand Development." Journal of the American Chemical Society. Available at:[Link]

-

"Cas 57264-46-7, 2-CHLORO-6-METHYLBENZYLAMINE." LookChem. Available at:[Link]

Biological Activity and Therapeutic Potential of Chlorophenyl-Pyridinyl-Methylamine Hydrochloride Derivatives

Executive Summary & Pharmacophore Rationale

(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride and its structural analogs represent a versatile and highly active class of molecular scaffolds in modern medicinal chemistry[1]. The architecture of these compounds is deliberately designed to maximize target interaction across multiple biological pathways:

-

Chlorophenyl Group: The lipophilic nature of the halogenated aromatic ring enhances binding affinity to hydrophobic pockets within neurotransmitter receptors and bacterial cell membranes[1].

-

Pyridinyl Moiety: Acts as a critical hydrogen-bond acceptor, conferring selectivity for specific receptor subtypes and enzymatic targets[1].

-

Methanamine Linkage: Provides necessary conformational flexibility and a protonatable nitrogen center, enabling strong electrostatic interactions with target proteins[1].

Mechanistic Pathways of Action

The biological versatility of these derivatives stems from their ability to interact with diverse molecular targets, ranging from bacterial enzymes to human neurotransmitter receptors.

Fig 1. Divergent pharmacological pathways of chlorophenyl-pyridinyl-methylamine derivatives.

Primary Biological Activities

Antimicrobial Efficacy

The emergence of multidrug-resistant bacterial strains necessitates the development of novel anti-infective agents. Chlorophenyl-pyridinyl-methylamine hydrochloride derivatives have demonstrated significant broad-spectrum antibacterial activity[2]. Notably, these compounds exhibit potent inhibitory effects against Gram-negative pathogens such as Pseudomonas aeruginosa and Escherichia coli, as well as Gram-positive organisms like Bacillus subtilis and Staphylococcus aureus[2].

Neurological and Oncological Applications

Beyond antimicrobial applications, this scaffold serves as a critical intermediate in pharmaceutical development[1].

-

Antidepressant Potential: Derivatives have been investigated for their efficacy as selective serotonin reuptake inhibitors (SSRIs), modulating neurotransmitter levels to alleviate depressive symptoms[3].

-

Cytotoxicity and Oncology: In vitro assays indicate that specific analogs induce significant cytotoxicity against human cancer cell lines. The mechanism of action involves the induction of apoptosis and subsequent cell cycle arrest[3].

Quantitative Efficacy Data

To benchmark the biological activity, standardized testing has quantified the efficacy of these derivatives. The following table summarizes key findings from agar diffusion assays evaluating the most potent derivatives synthesized in recent literature[2],[4].

| Compound Class | Target Organism | Gram Stain | Test Concentration | Zone of Inhibition (mm) |

| Chlorophenyl-pyridinyl-methylamine (2b/3b) | Pseudomonas aeruginosa | Negative | 500 µg/mL | 15.0 |

| Chlorophenyl-pyridinyl-methylamine | Escherichia coli | Negative | 500 µg/mL | Significant |

| Chlorophenyl-pyridinyl-methylamine | Bacillus subtilis | Positive | 500 µg/mL | Significant |

| Chlorophenyl-pyridinyl-methylamine | Staphylococcus aureus | Positive | 500 µg/mL | Significant |

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow rigorous, self-validating methodologies.

Chemoselective Synthesis and Salt Formation

Fig 2. Step-by-step synthetic and biological validation workflow for the derivatives.

Workflow Protocol:

-

Grignard Addition: Initiate the sequence via the nucleophilic addition of chlorophenyl magnesium bromide to pyridine carboxaldehyde in dry THF to yield the methanol derivative[2],[4].

-

Oxidation and Oxime Formation: Oxidize the intermediate using chromium trioxide in acetic acid, followed by condensation with hydroxylamine hydrochloride to form the oxime[2].

-

Chemoselective Reduction: Reduce the oxime using Zinc powder in acetic acid (Zn/AcOH)[4].

-

Causality Note: We specifically select Zn/AcOH over catalytic hydrogenation (e.g., Pd/C with H₂) to prevent the hydrodehalogenation of the chlorophenyl ring. This chemoselective step ensures the critical chlorine pharmacophore remains intact while efficiently yielding the primary amine[4].

-

-

Dihydrochloride Salt Formation: Treat the crude amine with hydrochloric acid.

-

Causality Note: The free base is highly lipophilic and exhibits poor aqueous solubility. By forming the dihydrochloride salt, we protonate both the primary amine and the pyridinyl nitrogen, drastically enhancing solubility in biological assay media and preventing false-negative screening results due to compound precipitation[1],[3].

-

Standardized Agar Diffusion Assay

To validate the antibacterial efficacy, a self-validating agar diffusion (cup-plate) method is employed[2].

Workflow Protocol:

-

Inoculum Preparation: Standardize bacterial suspensions (e.g., P. aeruginosa) to a 0.5 McFarland standard to ensure consistent bacterial density across all test plates.

-

Plate Seeding: Uniformly swab the standardized inoculum onto Mueller-Hinton agar plates.

-

Well Creation and Loading: Bore uniform wells (6 mm diameter) into the agar. Load the wells with 0.05 mL of the test compound at a concentration of 500 µg/mL[2].

-

Internal Validation Controls:

-

Causality Note: Every plate must include a positive control (a standard antibiotic like Ciprofloxacin) to validate the intrinsic susceptibility of the bacterial strain, and a negative vehicle control (e.g., sterile water or DMSO) to definitively rule out solvent-induced toxicity. This self-validating system guarantees that any observed zone of inhibition is exclusively attributable to the chlorophenyl-pyridinyl-methylamine derivative.

-

-

Incubation and Measurement: Incubate at 37°C for 24 hours and measure the zones of inhibition using a calibrated caliper.

Conclusion

Chlorophenyl-pyridinyl-methylamine hydrochloride derivatives offer a robust and highly tunable molecular scaffold. Through precise chemoselective synthesis and rigorous, self-validating biological assays, researchers can leverage these compounds for a wide array of therapeutic applications, ranging from potent antimicrobial agents targeting resistant Gram-negative bacteria to novel neurological and oncological therapeutics.

References

-

Madupu Purushotham, et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 4(6): 2259-2264. Available at:

-

Benchchem Database. (2023). (2-Chlorophenyl)(pyridin-3-yl)methanamine Dihydrochloride Biological Activity and Chemical Properties. Available at:

Sources

Spectroscopic Profiling and Synthetic Utility of 2-Chloro-6-methylaniline: A Comprehensive Whitepaper

Executive Overview

As a Senior Application Scientist, I approach the characterization of precursor molecules not merely as routine quality control, but as the foundational logic governing downstream Active Pharmaceutical Ingredient (API) synthesis. 2-Chloro-6-methylaniline (CAS: 87-63-8), also known as 6-chloro-o-toluidine, is a critical ortho-disubstituted aniline derivative 1. Its unique steric hindrance and electronic profile make it an indispensable building block for enforcing specific conformational geometries in drug-target binding pockets, most notably in the synthesis of the oncology drug Dasatinib 2. This whitepaper deconstructs the spectroscopic properties of 2-chloro-6-methylaniline and outlines the self-validating experimental workflows required to utilize it effectively.

Spectroscopic Signatures and Theoretical Validation

Before 2-chloro-6-methylaniline can be deployed in multi-kilogram API synthesis, its structural integrity must be validated. We employ a closed-loop validation system where empirical spectroscopic data is mathematically verified against Density Functional Theory (DFT) calculations 3.

Nuclear Magnetic Resonance (NMR) Profiling

The asymmetry of 2-chloro-6-methylaniline yields highly specific NMR signatures. In ¹H NMR, the electron-donating methyl group and the electronegative chlorine atom create distinct chemical environments. The methyl (-CH₃) protons resonate at 2.20 ppm, while the amino (-NH₂) protons appear at 4.01 ppm 4. Due to the lack of molecular symmetry, the ¹³C NMR spectrum reveals seven distinct carbon peaks, with the aromatic carbons spanning 118.5 to 141.4 ppm 4.

Vibrational and Electronic Transitions

FT-IR and FT-Raman spectroscopy capture the molecule's vibrational modes in the 4000–400 cm⁻¹ and 3500–50 cm⁻¹ ranges, respectively. UV-Vis spectroscopy in ethanol highlights π → π* and n → π* transitions between 200–400 nm, reflecting the conjugation of the amino lone pair with the aromatic ring 3.

Quantitative Data Summary

| Spectroscopic Method | Experimental Observation | Theoretical Assignment / Significance |

| ¹H NMR (CDCl₃) | 2.20 ppm (s, 3H) | Methyl (-CH₃) protons [[4]]() |

| ¹H NMR (CDCl₃) | 4.01 ppm (br s, 2H) | Amino (-NH₂) protons 4 |

| ¹H NMR (CDCl₃) | 6.65 – 7.15 ppm (m, 3H) | Aromatic ring protons 4 |

| ¹³C NMR (CDCl₃) | 118.5 – 141.4 ppm | Seven distinct aromatic carbons (e.g., C4: 141.4) 4 |

| UV-Vis (Ethanol) | 200 – 400 nm range | π → π* and n → π* electronic transitions [[3]]() |

| FT-IR / FT-Raman | 4000–400 cm⁻¹ / 3500–50 cm⁻¹ | Validated via Total Energy Distribution (TED) 3 |

Experimental Workflows and Self-Validating Protocols

Protocol 1: Spectroscopic Acquisition and DFT Validation

To guarantee precursor purity, experimental data must be systematically correlated with quantum mechanical models.

Logical relationship between experimental acquisition and theoretical DFT validation.

Step-by-Step Methodology & Causality:

-

Sample Preparation: Dissolve 2-chloro-6-methylaniline in deuterated chloroform (CDCl₃) containing Tetramethylsilane (TMS). Causality: CDCl₃ lacks protium, preventing solvent signal overlap in the ¹H spectrum, while providing a deuterium lock for the spectrometer's magnetic field stability. TMS provides a self-validating 0 ppm internal standard.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at 400 MHz and 100 MHz, respectively 5.

-

Computational Modeling: Optimize the molecular geometry using DFT with the B3LYP functional and the 6-311++G(d,p) basis set 3. Causality: The 6-311++G(d,p) basis set includes diffuse (++) and polarization (d,p) functions. These are critical for accurately modeling the electron density and lone pairs of the highly electronegative chlorine and nitrogen atoms 3.

-

Shift Calculation: Apply the Gauge-Invariant Atomic Orbital (GIAO) method to calculate isotropic chemical shifts [[4]](). Causality: GIAO ensures that calculated magnetic shielding tensors are independent of the chosen gauge origin, mathematically validating the empirical NMR assignments 4.

Protocol 2: Amidation Workflow for Dasatinib Precursor Synthesis

2-Chloro-6-methylaniline is coupled with a thiazole derivative to form the core amide linkage of Dasatinib, a multi-step process demanding strict thermodynamic control 5.

Step-by-step amidation workflow for Dasatinib precursor synthesis.

Step-by-Step Methodology & Causality:

-

Reactor Preparation & Cooling: Cool the reaction vessel containing the Boc-protected 2-aminothiazole-5-carboxylate intermediate to 0–5 °C 5. Causality: The amidation reaction is highly exothermic. Maintaining near-freezing temperatures suppresses thermal degradation of the sensitive thiazole core and prevents the formation of kinetic side-products.

-

Precursor Addition: Slowly add 1.5 mole equivalents of 2-chloro-6-methylaniline dissolved in dichloromethane over 30–45 minutes 5. Causality: A 1.5 molar excess drives the coupling equilibrium forward to maximize yield (targeting ~95% HPLC purity) while remaining economically viable for industrial scale-up 5.

-

Base Introduction: Add N,N-Diisopropylethylamine (DiPEA) dropwise at 0–5 °C 5. Causality: DiPEA acts as a non-nucleophilic base to scavenge acidic byproducts generated during coupling. Its steric bulk prevents it from competing with the aniline nucleophile.

-

Reaction Maturation: Raise the temperature to 25–30 °C and stir for 24 hours [[5]](). Causality: Warming to room temperature provides the necessary activation energy to drive the reaction to completion after the initial exothermic risk has been mitigated.

-

Self-Validating Isolation: Distill off the solvent under vacuum (below 50 °C), quench with 2N HCl, and isolate the intermediate via vacuum filtration. Validate success via elemental analysis (C, H, N, O, S, Cl ratios) and HPLC purity (≥95.05%) before proceeding to piperazine coupling 5.

Conclusion

The utility of 2-chloro-6-methylaniline in advanced organic synthesis is inextricably linked to its unique structural and spectroscopic properties. By leveraging theoretical models like DFT/GIAO to validate empirical data, researchers can ensure the high-purity precursor required for complex API synthesis, ultimately driving innovation in targeted therapeutics and ensuring scalable, reproducible manufacturing 2.

References

- PubChem, "2-Chloro-6-methylaniline | C7H8ClN | CID 6897", nih.gov.

- Sigma-Aldrich, "2-Chloro-6-methylaniline 98 87-63-8", sigmaaldrich.com.

- Karabacak, M. et al., "Experimental (UV, NMR, IR and Raman)

- Karabacak, M. et al.

- NINGBO INNO PHARMCHEM CO.,LTD., "Innovations in API Synthesis: The Strategic Importance of 2-Chloro-6-Methylaniline", nbinno.com.

- Asian Journal of Chemistry, "Synthesis of Das

Sources

The Role of (2-Chloro-6-methylphenyl)methanamine in Medicinal Chemistry: Structural Rationale and Synthetic Applications

Introduction & Physicochemical Profiling

(2-Chloro-6-methylphenyl)methanamine (CAS: 57264-46-7), commonly referred to as 2-chloro-6-methylbenzylamine, is a highly privileged building block in modern1[1]. Its unique ortho-disubstituted aromatic ring imparts distinct physicochemical and conformational properties that are highly sought after in rational drug design.

-

Conformational Locking: The presence of both a chlorine atom and a methyl group at the 2- and 6-positions creates severe steric hindrance around the benzylic carbon. This restricts the free rotation of the Caryl−Cbenzyl bond, effectively locking the molecule into a defined bioactive conformation. This pre-organization reduces the entropic penalty upon binding to target receptors.

-

Electronic & Lipophilic Tuning: The electron-withdrawing nature of the chlorine atom lowers the pKa of the benzylic amine compared to an unsubstituted benzylamine, modulating its ionization state at physiological pH. Furthermore, the combination of chlorine and methyl groups significantly increases the lipophilicity (LogP), making this moiety particularly useful for enhancing blood-brain barrier (BBB) penetration in central nervous system (CNS) drug candidates.

Target-Directed Drug Discovery: P2X7 Receptor Antagonism

The utility of the 2-chloro-6-methylbenzyl moiety is prominently showcased in the development of 2[2]. The P2X7 receptor is an ATP-gated ion channel that, upon prolonged stimulation, forms a macropore leading to the release of the pro-inflammatory cytokine IL-1β[3]. This pathway is a major driver of neurodegenerative diseases and chronic inflammatory pain[3].

In the design of aminotetrazole-based P2X7 antagonists, the incorporation of the 2-chloro-6-methylbenzylamine moiety was found to be critical[3]. The bulky, lipophilic di-ortho-substituted ring perfectly occupies the hydrophobic allosteric pocket of the P2X7 receptor, stabilizing the channel in its closed state and preventing ATP-induced pore formation.

Fig 1: P2X7 receptor signaling pathway and antagonist inhibition mechanism.

Advanced Synthetic Applications: Late-Stage C-H Functionalization

Beyond its direct incorporation into pharmacophores, 2-chloro-6-methylbenzylamine serves as a critical substrate for advancing synthetic methodologies, particularly in 4[4]. Functionalizing distal C(sp3)−H bonds in free aliphatic amines is notoriously difficult due to the competitive, irreversible binding of the basic amine lone pair to the transition metal catalyst.

To overcome this, the Yu laboratory developed a protocol utilizing a Transient Directing Group (TDG) to achieve Pd(II)-catalyzed δ- C(sp3)−H arylation[5]. When 2-chloro-6-methylbenzylamine is reacted with a heteroaryl iodide in the presence of 6-chloro-2-hydroxybenzaldehyde (TDG3), the transient imine directs the palladium catalyst specifically to the δ-methyl group[5]. The 2-chloro substituent on the benzylamine is mechanistically crucial here: it blocks competitive ortho-aryl C-H activation, forcing the metal to form a less favored but synthetically valuable six-membered palladacycle at the aliphatic methyl group[5].

Fig 2: Catalytic cycle for Pd(II)-enabled δ-C(sp3)-H arylation using TDG3.

Quantitative Data Presentation

The choice of the transient directing group is the defining variable in the success of the δ-arylation. The table below summarizes the optimization metrics that validate the use of TDG3[5].

| Directing Group (TDG) | Substitution Pattern | Yield (%) | Mechanistic Rationale |

| TDG1 | 2-hydroxybenzaldehyde | 15% | Baseline imine formation; lacks sufficient electronic tuning for efficient hydrolysis. |

| TDG2 | 5-chloro-2-hydroxybenzaldehyde | 42% | Moderate improvement; inductive effect slightly accelerates catalytic turnover. |

| TDG3 | 6-chloro-2-hydroxybenzaldehyde | 76% | Optimal steric bias and electrophilicity; prevents catalyst poisoning and ensures rapid imine hydrolysis. |

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of Aminotetrazole-based P2X7 Antagonist Intermediate

Objective: Amide coupling of 2-chloro-6-methylbenzylamine to a tetrazole core[3].

-

Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve the tetrazole-carboxylic acid precursor (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL). Causality: DMF is selected due to its high dielectric constant, which is necessary to solubilize the highly polar tetrazole moiety.

-

Activation: Add HATU (1.2 eq, 6.0 mmol) and N,N-diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol). Stir for 15 minutes at room temperature. Causality: HATU rapidly forms an active ester. DIPEA is a non-nucleophilic base that neutralizes the system without competing for the active ester.

-

Coupling: Add 2-chloro-6-methylbenzylamine hydrochloride (1.1 eq, 5.5 mmol). Causality: The hydrochloride salt is often preferred for storage stability; the excess DIPEA liberates the free base in situ.

-

Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the mass of the active ester is fully converted to the target mass (e.g., m/z 369 [M+H]+)[3].

-

Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer with 5% LiCl aqueous solution to remove residual DMF.

Protocol B: Pd(II)-Catalyzed δ-C(sp3)–H Arylation of 2-Chloro-6-methylbenzylamine

Objective: Selective arylation of the benzylic methyl group[5].

-

Reaction Assembly: To a 2-dram vial equipped with a magnetic stir bar, add 2-chloro-6-methylbenzylamine (0.2 mmol, 1.0 eq), heteroaryl iodide (0.4 mmol, 2.0 eq), Pd(OAc)2 (10 mol%), TDG3 (20 mol%), and Pyridone Ligand L7 (50 mol%)[5].

-

Additive Integration: Add AgTFA (0.6 mmol, 3.0 eq). Causality: AgTFA acts as a critical halide scavenger. By precipitating AgI, it prevents iodide-induced poisoning of the Pd catalyst and regenerates the active cationic Pd(II) species.

-

Solvent Addition: Add H2O (2.0 mmol) and Hexafluoroisopropanol (HFIP) (1.0 mL)[5]. Causality: HFIP is a strongly hydrogen-bond donating solvent that stabilizes the highly polar transition state during C-H cleavage. The addition of water is essential to facilitate the hydrolysis of the transient imine, turning over the TDG catalytic cycle.

-

Execution & Validation: Seal the vial with a Teflon-lined cap and heat at 150 °C for 12 hours[5]. Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove silver salts and palladium black.

-

Analysis: Determine the yield via 1H NMR analysis of the crude product using CH2Br2 as an internal standard to validate successful δ-arylation[5].

References

-

LookChem. "Cas 57264-46-7, 2-CHLORO-6-METHYLBENZYLAMINE".[Link]

-

Qian, S., et al. "Overcoming the Limitations of γ- and δ-C–H Arylation of Amines through Ligand Development". Journal of the American Chemical Society (2018).[Link]

- Google Patents. "WO2005111003A1 - Amino-tetrazoles analogues and methods of use".

Sources

- 1. Cas 57264-46-7,2-CHLORO-6-METHYLBENZYLAMINE | lookchem [lookchem.com]

- 2. WO2005111003A1 - Amino-tetrazoles analogues and methods of use - Google Patents [patents.google.com]

- 3. WO2005111003A1 - Amino-tetrazoles analogues and methods of use - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Discovery and Characterization of Novel Substituted Benzylamines

Abstract

Substituted benzylamines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Their versatile structure allows for fine-tuning of physicochemical and pharmacological properties, making them a privileged scaffold in drug discovery. This guide provides an in-depth, technically-focused overview for researchers, scientists, and drug development professionals on the integrated process of discovering and characterizing novel substituted benzylamines. We will traverse the critical path from rational design and synthesis to comprehensive structural and biological characterization, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.

Introduction: The Significance of the Benzylamine Scaffold

The benzylamine motif, consisting of a benzyl group attached to an amine, is a key building block in the synthesis of a vast array of active pharmaceutical ingredients (APIs).[3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and antiviral properties.[3] They are integral to drugs ranging from antihistamines and antidepressants to antihypertensives.[2][3] The phenyl ring and the amine group provide crucial points for modification, allowing medicinal chemists to modulate properties like lipophilicity, hydrogen bonding capacity, and steric bulk to optimize target engagement, selectivity, and pharmacokinetic profiles.

The discovery process for new chemical entities (NCEs) based on this scaffold requires a multidisciplinary approach, integrating computational design, synthetic organic chemistry, and a robust suite of analytical and pharmacological assays.

Rational Design and Synthesis Strategies

The journey to a novel benzylamine drug candidate begins with a strategic approach to its design and synthesis. The chosen synthetic route is often a critical decision dictated by starting material availability, required purity, scalability, and functional group tolerance.[1]

Common Synthetic Methodologies

Three primary methods dominate the synthesis of substituted benzylamines: Reductive Amination, the Gabriel Synthesis, and Direct Alkylation.[1]

-

Reductive Amination: This is arguably the most versatile and widely used method for creating secondary and tertiary amines.[5][6] It involves the reaction of a substituted benzaldehyde or ketone with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the target amine.[7]

-

Causality: This one-pot procedure is favored for its efficiency and broad substrate scope.[8] The choice of reducing agent is critical. Mild agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often selected because they are selective for the protonated imine over the starting carbonyl, minimizing side reactions like the reduction of the aldehyde to a benzyl alcohol.[5][6]

-

-

Gabriel Synthesis: This classic method is a highly reliable route for the synthesis of pure primary benzylamines.[1] It involves the N-alkylation of potassium phthalimide with a substituted benzyl halide, followed by the liberation of the primary amine.

-

Causality: The key advantage of the Gabriel synthesis is the prevention of over-alkylation, a common issue in direct alkylation methods.[1] The phthalimide group acts as a protecting group, ensuring that only the primary amine is formed upon deprotection.

-

-

Direct Alkylation: While conceptually simple, direct alkylation of ammonia or a primary amine with a benzyl halide can be difficult to control.[1]

-

Causality: The product amine is often more nucleophilic than the starting amine, leading to a mixture of primary, secondary, and tertiary amines.[9] This method is most effective when a large excess of the starting amine is used or for industrial-scale production where purification of the desired product is feasible.[1]

-

Detailed Protocol: One-Pot Reductive Amination

This protocol describes a general, self-validating procedure for synthesizing a secondary substituted benzylamine.

Objective: To synthesize N-(4-methoxybenzyl)-3-fluoroaniline from 4-methoxybenzaldehyde and 3-fluoroaniline.

Materials:

-

4-methoxybenzaldehyde (1.0 eq)

-

3-fluoroaniline (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzaldehyde (1.0 eq) and 3-fluoroaniline (1.0 eq).

-

Solvent Addition: Dissolve the starting materials in anhydrous DCM or DCE (approx. 0.1 M concentration). Stir the solution at room temperature for 20-30 minutes to facilitate imine formation.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Validate the structure and purity of the collected fractions using NMR and HRMS (see Section 3).

Comprehensive Characterization Workflow

Advancements in analytical techniques have revolutionized the characterization of NCEs, enabling precise and reliable data generation. A thorough characterization is non-negotiable for establishing the identity, purity, and properties of a novel substituted benzylamine.

Structural Elucidation

The first step is to unequivocally confirm the molecular structure of the synthesized compound. This is achieved through a combination of spectroscopic techniques.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise connectivity of atoms in a small molecule.[11][12]

-

¹H NMR: Provides information on the chemical environment, number, and connectivity of protons. Key signals for a benzylamine include the benzylic protons (CH₂-N, typically δ 3.5-4.5 ppm) and the aromatic protons (δ 6.5-8.0 ppm).[13][14]

-

¹³C NMR: Identifies all unique carbon atoms in the molecule.[15] The benzylic carbon signal is a key diagnostic peak.

-

Expertise: 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to resolve complex structures and unambiguously assign all proton and carbon signals.

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion, often to within 5 parts per million (ppm).[16][17]

-

X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state.[20][21]

Physicochemical Profiling

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).[25][26] Early assessment of these properties is crucial to guide lead optimization.[27][28]

| Property | Importance | Typical Assay |

| Solubility | Determines dissolution rate and bioavailability. Poor solubility can compromise assay results and in vivo performance.[25] | Kinetic or Thermodynamic Solubility Assays (e.g., using HPLC-UV) |

| Lipophilicity (LogP/LogD) | Influences membrane permeability, plasma protein binding, and metabolic clearance.[25] | Shake-flask method (LogP) or chromatographic methods (ChromLogD) at pH 7.4. |

| pKa | Determines the ionization state of the molecule at physiological pH, which affects solubility, permeability, and target binding. | Potentiometric titration or UV-spectroscopy based methods. |

In Vitro Biological Evaluation

Early-stage in vitro assays are essential to build a pharmacological profile and identify potential liabilities before committing to expensive and time-consuming in vivo studies.[29][30][31]

-

Target Engagement & Potency: The primary goal is to confirm that the novel benzylamine interacts with its intended biological target and to quantify its potency (e.g., IC₅₀ or EC₅₀). This involves developing and validating specific biochemical or cell-based assays.

-

Mechanism of Action (MOA): Deeper pharmacological characterization is needed to understand how the compound elicits its effect.[32] This may involve assays to study enzyme kinetics, receptor binding, or modulation of downstream signaling pathways.

-

Early ADME/Tox Profiling: A panel of high-throughput in vitro assays helps to "fail fast, fail cheap" by identifying compounds with undesirable properties.[29][33]

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.

-

CYP450 Inhibition: Evaluates the potential for drug-drug interactions.[31]

-

hERG Inhibition: Screens for potential cardiotoxicity.[34]

-

Cytotoxicity: General assessment of cell health in the presence of the compound.[34]

-

Integrated Discovery and Characterization Workflow

The following diagram illustrates the logical flow from initial concept to a fully characterized lead compound.

Caption: Integrated workflow for novel benzylamine discovery.

Conclusion and Future Directions

The discovery of novel substituted benzylamines remains a highly productive endeavor in pharmaceutical research. The success of any such program hinges on the tight integration of rational design, efficient and robust synthetic chemistry, and a comprehensive characterization cascade. By understanding the "why" behind each experimental choice—from the selection of a specific reducing agent to the deployment of a panel of in vitro toxicity assays—research teams can navigate the complex path of drug discovery more effectively. Future innovations, including the use of AI in library design, the adoption of greener synthetic methods like biocatalysis, and the development of more predictive in vitro models, will continue to refine and accelerate the delivery of new benzylamine-based therapeutics to the clinic.

References

-

The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays . (2019). Fraunhofer IME. Available at: [Link]

-

Importance of ADME and Toxicology Studies in Drug Discovery . (2023). Vivotec.com. Available at: [Link]

-

High-Resolution Mass Spectrometry Definition . (2025). Fiveable. Available at: [Link]

-

Small Molecule X-ray Crystallography . North Carolina State University Office of Research and Innovation. Available at: [Link]

-

Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects . (2024). LinkedIn. Available at: [Link]

-

Advances in Analytical Techniques for Drug Discovery and Development . (2024). Omics Online. Available at: [Link]

-

One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition . (2023). Taylor & Francis Online. Available at: [Link]

-

Benzylamine is an organic compound with the chemical formula . (2025). Pellos Group. Available at: [Link]

-

High Resolution Mass Spectrometry . ResolveMass Laboratories Inc.. Available at: [Link]

-

Physicochemical Profiling . Sygnature Discovery. Available at: [Link]

-

Impact of Physicochemical Profiling for Rational Approach on Drug Discovery . J-Stage. Available at: [Link]

-

Impact of physicochemical profiling for rational approach on drug discovery . (2019). PubMed. Available at: [Link]

-

Small molecule X-ray crystallography . The University of Queensland. Available at: [Link]

-

In Vitro Toxicology Services . Symeres. Available at: [Link]

-

Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques . (2012). PMC. Available at: [Link]

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery . PMC. Available at: [Link]

-

High-resolution mass spectrometry: more than exact mass . (2020). Bioanalysis Zone. Available at: [Link]

-

An analysis of the physicochemical properties of oral drugs from 2000 to 2022 . (2024). Royal Society of Chemistry. Available at: [Link]

-

Separation Science in Drug Development, Part 2: High‑Throughput Characterization . (2022). Chromatography Online. Available at: [Link]

-

High-Resolution Mass Spectrometry: Instruments and Technology . (2024). Lab Manager. Available at: [Link]

-

Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride . AIR Unimi. Available at: [Link]

-

New Synthesis of Substituted Benzylamines. Novel Application of the Mitsunobu Reaction To Convert Substituted Benzyl Alcohols to Amines . ACS Publications. Available at: [Link]

-

Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition . (2024). PubMed. Available at: [Link]

-

Small Molecule X-Ray Crystallography, Theory and Workflow . (2025). ResearchGate. Available at: [Link]

-

Peptide Characterization in Drug Development . (2025). ResolveMass Laboratories Inc.. Available at: [Link]

-

Benzylamine and Dibenzylamine Revisited. Syntheses of N-Substituted Aryloxypropanolamines Exemplifying a General Route to Second . Semantic Scholar. Available at: [Link]

-

Source Benzylamine For Pharma & Chemical Synthesis – Enquire Now . Silver Fern Chemical Inc.. Available at: [Link]

-

Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling . (2018). ACS Publications. Available at: [Link]

-

Benzylamine . Wikipedia. Available at: [Link]

-

Innovations in Analytical Methodologies for Biopharmaceutical Characterization . (2024). AZoLifeSciences.com. Available at: [Link]

-

Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization . (2017). ResearchGate. Available at: [Link]

-

A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate . designer-drug.com. Available at: [Link]

-

Application Note – Reductive Amination . Synple Chem. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]

-

Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses Table 1. 1H and 13C . Cloudinary. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy . Elsevier. Available at: [Link]

-

#10 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step by-Step Structure Elucidation (1 Mar 2026) . (2026). YouTube. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pellosleather.com [pellosleather.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. Source Benzylamine For Pharma & Chemical Synthesis – Enquire Now [chemicalbull.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. designer-drug.com [designer-drug.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. fiverr-res.cloudinary.com [fiverr-res.cloudinary.com]

- 16. fiveable.me [fiveable.me]

- 17. resolvemass.ca [resolvemass.ca]

- 18. measurlabs.com [measurlabs.com]

- 19. bioanalysis-zone.com [bioanalysis-zone.com]

- 20. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 21. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 22. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution [thermofisher.com]

- 25. sygnaturediscovery.com [sygnaturediscovery.com]

- 26. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 28. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. drugtargetreview.com [drugtargetreview.com]

- 30. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 31. Drug Discovery: ADME/Toxicity [promega.jp]

- 32. Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 34. symeres.com [symeres.com]

Comprehensive Cheminformatics and Analytical Profiling of (2-Chloro-6-methylphenyl)methanamine Hydrochloride

Executive Summary

In the landscape of modern drug discovery and medicinal chemistry, substituted benzylamines serve as critical pharmacophores and versatile synthetic building blocks. (2-Chloro-6-methylphenyl)methanamine hydrochloride is a highly specialized ortho-disubstituted benzylamine. The strategic placement of a chlorine atom and a methyl group at the 2- and 6-positions, respectively, induces significant steric hindrance. This structural motif restricts the rotational freedom of the benzylic amine, locking the molecule into specific conformations that are highly prized in structure-based drug design (SBDD) for enhancing target binding affinity and preventing cytochrome P450-mediated metabolic oxidation [1].

This technical whitepaper provides an authoritative guide on the synonyms, cheminformatic identifiers, physicochemical properties, and standardized handling protocols for this compound, designed specifically for research scientists and analytical chemists.

Nomenclature and Cheminformatic Identifiers

Accurate identification of chemical building blocks is paramount to ensure reproducibility in synthetic pathways and data integrity in cheminformatic databases. Because the compound exists both as a free base and a hydrochloride salt, literature and vendor catalogs frequently alternate between nomenclature conventions.

Synonyms and Naming Conventions

The following table consolidates the accepted IUPAC names and common industry synonyms for the hydrochloride salt and its parent free base.

| Nomenclature Type | Name / Synonym | Context of Use |

| IUPAC Name | 1-(2-chloro-6-methylphenyl)methanamine hydrochloride | Standardized chemical literature and patent filings. |

| Common Synonym 1 | 2-Chloro-6-methylbenzylamine hydrochloride | Commercial vendor catalogs (e.g., Sigma-Aldrich, Enamine). |

| Common Synonym 2 | (2-Chloro-6-methylphenyl)methanamine HCl | PubChem and biological assay databases. |

| Free Base Equivalent | 2-Chloro-6-methylbenzylamine | Used when discussing the unprotonated reactive species. |

Core Chemical Identifiers

To prevent cross-contamination of data in electronic lab notebooks (ELNs) and inventory systems, the specific identifiers for the hydrochloride salt [2] versus the free base [3] must be rigorously maintained.

| Identifier | Hydrochloride Salt | Free Base |

| CAS Registry Number | 1314979-09-3 | 57264-46-7 |

| MDL Number | MFCD11045184 | MFCD00052810 |